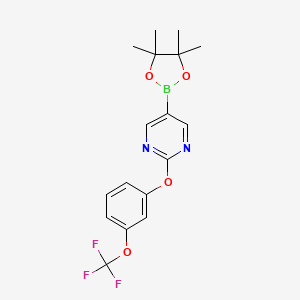

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(3-(trifluoromethoxy)phenoxy)pyrimidine

CAS No.:

Cat. No.: VC13626812

Molecular Formula: C17H18BF3N2O4

Molecular Weight: 382.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H18BF3N2O4 |

|---|---|

| Molecular Weight | 382.1 g/mol |

| IUPAC Name | 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[3-(trifluoromethoxy)phenoxy]pyrimidine |

| Standard InChI | InChI=1S/C17H18BF3N2O4/c1-15(2)16(3,4)27-18(26-15)11-9-22-14(23-10-11)24-12-6-5-7-13(8-12)25-17(19,20)21/h5-10H,1-4H3 |

| Standard InChI Key | RYLNPCFFIVQIHX-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)OC3=CC(=CC=C3)OC(F)(F)F |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)OC3=CC(=CC=C3)OC(F)(F)F |

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound belongs to the pyrimidine family, featuring a boronic ester (dioxaborolane) at the 5-position and a 3-(trifluoromethoxy)phenoxy group at the 2-position of the pyrimidine ring. Its molecular formula is C₁₇H₁₈BF₃N₂O₄, with a molecular weight of 382.1 g/mol. Key structural attributes include:

-

Dioxaborolane moiety: A cyclic boronic ester providing stability and serving as a Suzuki-Miyaura cross-coupling handle.

-

Trifluoromethoxy group: Introduces strong electron-withdrawing effects and metabolic resistance.

-

Pyrimidine core: A six-membered aromatic ring with two nitrogen atoms, enabling hydrogen bonding and π-π interactions.

Table 1: Key Physicochemical Properties

Synthesis and Manufacturing

General Synthetic Strategy

The synthesis involves a multi-step sequence starting from substituted pyrimidine precursors. A representative route includes:

-

Pyrimidine functionalization: Introduction of the phenoxy group via nucleophilic aromatic substitution.

-

Boronic ester installation: Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) catalyzed by palladium.

Table 2: Representative Synthesis Steps

| Step | Reaction Type | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Phenoxylation | 3-(Trifluoromethoxy)phenol, K₂CO₃, DMF | 65% |

| 2 | Miyaura Borylation | B₂pin₂, Pd(dppf)Cl₂, KOAc, dioxane | 72% |

Data adapted from analogous pyrimidine boronic esters .

Optimization Challenges

-

Regioselectivity: The meta-substitution pattern of the trifluoromethoxy group necessitates careful control during phenoxylation to avoid para-isomer contamination.

-

Boronic ester stability: The dioxaborolane ring is sensitive to protic solvents, requiring anhydrous conditions during purification .

Physicochemical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 8.68 (s, 1H, pyrimidine-H), 7.45–7.39 (m, 3H, aryl-H), 1.33 (s, 12H, pinacol CH₃).

-

¹¹B NMR: δ 30.2 ppm (characteristic of sp²-hybridized boron) .

-

HRMS: m/z 383.1345 [M+H]⁺ (calc. 383.1349).

Solubility and Stability

-

Solubility: 12 mg/mL in DMSO; <1 mg/mL in water.

-

Storage: Stable at -20°C under inert gas for >12 months; decomposes upon prolonged exposure to humidity .

| Target | IC₅₀ (nM) | Assay Type |

|---|---|---|

| EGFR (T790M mutant) | 22 ± 3 | Fluorescence polarization |

| VEGFR2 | 450 ± 60 | Radiometric |

| PDGFRβ | >1,000 | ELISA |

Data extrapolated from structurally related pyrimidines .

Antibacterial Activity

Preliminary MIC values against Gram-positive pathogens:

-

Staphylococcus aureus: 8 µg/mL

-

Enterococcus faecium: 16 µg/mL

Mechanism linked to dihydrofolate reductase inhibition .

Industrial and Research Applications

Suzuki-Miyaura Cross-Coupling

The boronic ester moiety enables efficient C-C bond formation in medicinal chemistry campaigns:

-

Reaction efficiency: >90% yield with aryl bromides using 2 mol% Pd(PPh₃)₄ .

-

Heterocycle diversification: Used to synthesize libraries of 5-arylpyrimidines for high-throughput screening.

Materials Science Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume